5-Hydrazino-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid
Overview
Description
5-Hydrazino-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound with a unique structure that includes a trifluoromethyl group, a thieno[3,2-b]pyridine core, and a hydrazino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazino-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic synthesisThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Hydrazino-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoromethyl group and the hydrazino group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazino group can lead to the formation of azides or nitro compounds, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
5-Hydrazino-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Hydrazino-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways due to its unique structure. The hydrazino group can form hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,2-b]pyridine derivatives and trifluoromethyl-substituted heterocycles. Examples include:
- 7-Oxo-5-trifluoromethyl-7-H-thieno[3,2-b]pyran-3-carboxylic acid
- 5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid
Uniqueness
What sets 5-Hydrazino-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid apart is the presence of both a hydrazino group and a trifluoromethyl group on the thieno[3,2-b]pyridine core.
Properties
IUPAC Name |
5-hydrazinyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2S/c10-9(11,12)4-1-5(15-13)14-6-3(8(16)17)2-18-7(4)6/h1-2H,13H2,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEMRHCOWOEGPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CS2)C(=O)O)N=C1NN)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801152620 | |
Record name | 5-Hydrazinyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801152620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680210-99-5 | |
Record name | 5-Hydrazinyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=680210-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydrazinyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801152620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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